4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one
CAS No.:
Cat. No.: VC15934816
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO |
|---|---|
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H10BrNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-2,5,9H,3-4,12H2 |
| Standard InChI Key | WNTKOVQQVQGLNS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C(C1N)C=C(C=C2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system with a ketone group at the 1-position, a bromine atom at the 6-position, and an amino group at the 4-position. The molecular formula is C₁₀H₁₀BrNO, with a molar mass of 240.1 g/mol . The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups creates a unique electronic profile, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO | |
| Molar Mass | 240.1 g/mol | |
| Density (Predicted) | ~1.5 g/cm³ | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar solvents | – |
The density aligns with related brominated tetralones, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.511 g/cm³) and 8-bromo-3,4-dihydro-2H-naphthalen-1-one (1.511 g/cm³) . The amino group may enhance solubility in polar solvents like ethanol or dimethylformamide compared to non-aminated analogs.
Synthetic Routes
Bromination of Aminated Tetralones
A plausible synthesis involves brominating a pre-existing aminated tetralone. For example, 6-bromo-3,4-dihydronaphthalen-1(2H)-one is synthesized via diazotization of 6-amino-1-tetralone using hydrobromic acid (HBr), sodium nitrite (NaNO₂), and copper(I) bromide (CuBr) . This Sandmeyer-type reaction could be adapted for introducing bromine at the 6-position of 4-amino-1-tetralone.
Key Reaction Steps:
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Diazotization: Treatment of 4-amino-1-tetralone with NaNO₂ and HBr at low temperatures (0–5°C) generates a diazonium salt intermediate.
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Bromination: Addition of CuBr facilitates bromide substitution at the 6-position, yielding 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one .
Alternative Approaches
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Amination of Brominated Tetralones: Introducing the amino group after bromination via nucleophilic substitution or catalytic amination. For instance, 6-bromo-1-tetralone could undergo amination at the 4-position using ammonia or amines under high-pressure conditions.
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Stereoselective Synthesis: The (R)-enantiomer of this compound (CAS 1344411-88-6) has been documented , suggesting chiral resolution techniques or asymmetric catalysis may be employed to access enantiopure forms.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Brominated tetralones are key precursors in drug discovery. For example:
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Anticancer Agents: Bromine’s electron-withdrawing effects can enhance binding to biological targets, while the amino group enables further derivatization (e.g., amide formation) .
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Central Nervous System (CNS) Drugs: The bicyclic structure mimics neurotransmitters, making such compounds candidates for psychotropic drug development .
Materials Science
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Fluorescent Dyes: Amino and bromine groups can modulate electronic transitions, enabling applications in optoelectronics or bioimaging .
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Coordination Chemistry: The amino group may act as a ligand for metal complexes, useful in catalysis or material coatings .
Future Research Directions
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